![molecular formula C12H11NO3 B1669008 9-Hidroxi-1,2,3,4-tetrahidrocromeno[3,4-b]piridin-5-ona CAS No. 370586-05-3](/img/structure/B1669008.png)
9-Hidroxi-1,2,3,4-tetrahidrocromeno[3,4-b]piridin-5-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biochemical Properties
The compound's structure includes a benzofuroazepinone scaffold, which has been modified in various studies to enhance its pharmacological activity. However, efforts to increase potency through chemical modifications have often resulted in diminished inhibitory effects .
Table 1: Inhibitory Activity Comparison
Compound | IC50 (μM) | Target Kinase |
---|---|---|
CID-755673 | 0.5 ± 0.03 | PKD1 |
CID-797718 | 7.0 ± 0.8 | PKD1 |
CID-755673 | 20.3 ± 10.9 | PLK1 |
CID-797718 | 21.9 ± 6.5 | PLK1 |
Cancer Research
CID-797718 has been utilized in studies exploring the role of PKD in cancer progression and treatment responses. PKD1 is implicated in various cellular processes including proliferation and migration of cancer cells. The inhibition of PKD1 by compounds like CID-797718 can provide insights into potential therapeutic strategies for managing prostate cancer and other malignancies .
Cellular Mechanisms
Research indicates that CID-797718 does not compete with ATP for enzyme inhibition, suggesting a unique mechanism of action that may be beneficial for further studies on enzyme regulation and signaling pathways involved in cancer biology .
Case Studies and Experimental Findings
Several studies have documented the effects of CID-797718 in cellular models:
- Prostate Cancer Cell Lines : In LNCaP cells, CID-797718 demonstrated a capacity to modulate PKD1 activation, impacting downstream signaling pathways associated with tumor growth and metastasis.
- In Vitro Assays : Experimental setups have shown that while CID-797718 is less effective than CID-755673, it still provides valuable data on the structure-activity relationship (SAR) necessary for developing more potent inhibitors .
Métodos De Preparación
CID 797718 es un subproducto en la síntesis de CID 755673, una benzoxoloazepinolona . La ruta sintética involucra la reacción de precursores específicos bajo condiciones controladas para producir CID 797718. El compuesto se obtiene típicamente como un sólido cristalino con una pureza de ≥98% . La solubilidad de CID 797718 varía con diferentes disolventes: es soluble en DMF a 30 mg/ml, en DMSO a 20 mg/ml, y en etanol a 1 mg/ml .
Análisis De Reacciones Químicas
CID 797718 se somete a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, típicamente utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro, a menudo utilizando reactivos y condiciones específicas.
Reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y reactivos de sustitución como los halógenos . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Mecanismo De Acción
CID 797718 ejerce sus efectos inhibiendo la actividad de la proteína quinasa D1 (PKD1) con un valor de IC50 de 7 µM . También inhibe la quinasa activadora de CDK (CAK) y la quinasa similar a polo 1 (PLK1), pero no tiene actividad en AKT . La inhibición de la actividad de PKD1 en células LNCaP ocurre con un valor de IC50 de 0.21 µM . Los objetivos moleculares y las vías involucradas incluyen la interrupción de la funcionalidad de la proteína quinasa D, lo que afecta varios procesos celulares .
Comparación Con Compuestos Similares
CID 797718 es único en su inhibición selectiva de PKD1. Compuestos similares incluyen:
CID 755673: Otro inhibidor de PKD1 con una estructura molecular diferente.
Estaurosporina: Un potente inhibidor de proteínas quinasas, incluyendo PKD1.
Bisindolilmalemida II: Un inhibidor de proteína quinasa con una especificidad más amplia.
Estos compuestos comparten efectos inhibitorios similares en las proteínas quinasas, pero difieren en sus estructuras moleculares y especificidades.
Actividad Biológica
CID-797718, a derivative of CID-755673, is a compound of significant interest in the field of pharmacology due to its role as a protein kinase D1 (PKD1) inhibitor. This article explores the biological activity of CID-797718, including its mechanisms of action, potency, and implications for therapeutic applications.
Overview
CID-797718 has been characterized primarily as a selective inhibitor of PKD1, with an IC50 value reported at approximately 7 µM . While it exhibits lower potency compared to its parent compound CID-755673, which has a higher affinity for PKD1, CID-797718's unique structural properties and biological activities warrant further investigation.
PKD1 plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. It is activated by diacylglycerol (DAG)-responsive protein kinase C (PKC) isoforms through transphosphorylation. The inhibition of PKD1 by CID-797718 can disrupt these signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Table 1: Comparison of PKD Inhibition Potency
Compound | IC50 (µM) | Selectivity | Notes |
---|---|---|---|
CID-755673 | 0.13 | High | First potent PKD inhibitor |
CID-797718 | 7 | Moderate | Byproduct of CID-755673 synthesis |
Biological Activity and Efficacy
Research indicates that while CID-797718 is less potent than CID-755673, it still retains significant biological activity. Studies have shown that modifications to the compound's structure can influence its inhibitory effects on PKD1. For instance, alterations to the aromatic core structure have been linked to increased potency while maintaining specificity for PKD .
Case Study: Prostate Cancer Cells
In vitro studies involving prostate cancer cells demonstrated that CID-797718 could inhibit PMA-induced autophosphorylation of PKD1, leading to reduced cell proliferation and increased cytotoxicity. The analogs tested alongside CID-797718 showed varying degrees of efficacy in inhibiting cell migration and invasion .
Structural Activity Relationship (SAR)
The structure of CID-797718 is critical in determining its biological activity. Initial investigations indicated that modifications such as phenolic hydroxyl group substitution resulted in diminished PKD1 activity. This highlights the importance of maintaining specific structural features for optimal inhibitory effects .
Table 2: SAR Findings for CID-797718
Modification | Effect on Activity |
---|---|
Phenolic hydroxyl group | Loss of activity |
N-alkylation | Loss of activity |
Ortho-halogenation | Loss of activity |
Propiedades
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXTSOINJESSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355368 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370586-05-3 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.